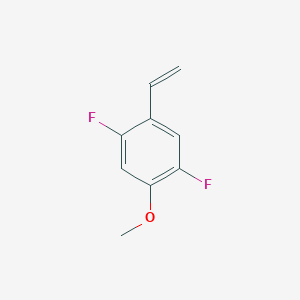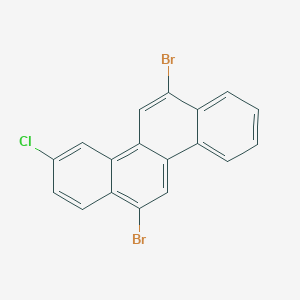
6,12-Dibromo-3-chlorochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,12-Dibromo-3-chlorochrysene is an organic compound with the molecular formula C₁₈H₉Br₂Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and one chlorine atom on its aromatic ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dibromo-3-chlorochrysene typically involves the bromination and chlorination of chrysene. One common method involves the sequential bromination of chrysene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The chlorination step can be achieved using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
6,12-Dibromo-3-chlorochrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce quinones and reduction can lead to dehalogenated or hydrogenated products .
科学的研究の応用
6,12-Dibromo-3-chlorochrysene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
作用機序
The mechanism of action of 6,12-Dibromo-3-chlorochrysene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain biochemical pathways, affecting cell signaling, metabolism, or gene expression .
類似化合物との比較
Similar Compounds
6,12-Dibromochrysene: Similar in structure but lacks the chlorine atom.
3,6-Dibromo-9-chlorophenanthrene: Another polycyclic aromatic hydrocarbon with bromine and chlorine substitutions.
1,2-Dibromo-3-chloropropane: A compound with similar halogenation but different core structure.
Uniqueness
6,12-Dibromo-3-chlorochrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C18H9Br2Cl |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
6,12-dibromo-3-chlorochrysene |
InChI |
InChI=1S/C18H9Br2Cl/c19-17-9-16-14-7-10(21)5-6-13(14)18(20)8-15(16)11-3-1-2-4-12(11)17/h1-9H |
InChIキー |
MOVUVSPCBUSHOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C=CC(=CC4=C3C=C2Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


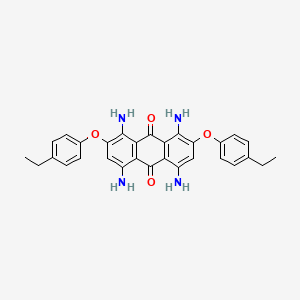

![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)






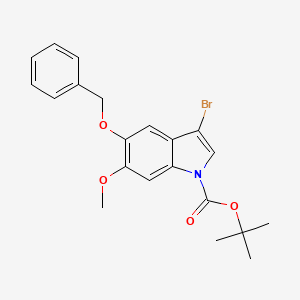
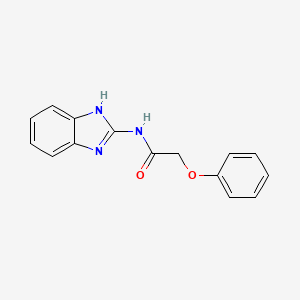
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
